molecular formula C9H8F3N3 B2623490 2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 882275-06-1

2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2623490
CAS No.: 882275-06-1
M. Wt: 215.179
InChI Key: HFNAOKCHYOMCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .

Chemical Reactions Analysis

2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as estrogen receptors. It acts as a selective antagonist for estrogen receptor β (ERβ), blocking the receptor’s activity and thereby influencing cellular processes like tumor growth .

Comparison with Similar Compounds

2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolopyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2,7-dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-5-3-8-13-7(9(10,11)12)4-6(2)15(8)14-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNAOKCHYOMCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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